2-Bromo-1-(4-nitro-phenyl)-propan-1-one

Catalog No.
S1502436
CAS No.
1205-56-7
M.F
C9H8BrNO3
M. Wt
258.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-1-(4-nitro-phenyl)-propan-1-one

CAS Number

1205-56-7

Product Name

2-Bromo-1-(4-nitro-phenyl)-propan-1-one

IUPAC Name

2-bromo-1-(4-nitrophenyl)propan-1-one

Molecular Formula

C9H8BrNO3

Molecular Weight

258.07 g/mol

InChI

InChI=1S/C9H8BrNO3/c1-6(10)9(12)7-2-4-8(5-3-7)11(13)14/h2-6H,1H3

InChI Key

KENDQBRWAPDVHD-UHFFFAOYSA-N

SMILES

CC(C(=O)C1=CC=C(C=C1)[N+](=O)[O-])Br

Synonyms

2-bromo-4-nitropropiophenone

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)[N+](=O)[O-])Br

2-Bromo-1-(4-nitro-phenyl)-propan-1-one is a highly reactive alpha-bromoketone featuring a strongly electron-withdrawing para-nitro substituent. As a bifunctional building block, it is primarily procured for the rapid synthesis of nitrogen- and sulfur-containing heterocycles, such as thiazoles and imidazoles, via condensation reactions [1]. The compound combines the excellent leaving-group ability of the alpha-bromine with the activating electronic effect of the nitro group, making it a critical precursor for pharmaceuticals, agrochemicals, and advanced functional materials where para-nitrogenous substitution is required downstream [2].

Research Fit

Electrophilic α-bromo ketone for nucleophilic substitution
para-Nitro group activates reactivity for cross-coupling
Research-grade purity for synthetic reliability

Procuring the unsubstituted 2-bromo-1-phenylpropan-1-one or the less reactive chloro analog (2-chloro-1-(4-nitrophenyl)propan-1-one) as a generic substitute frequently leads to process failures [1]. The absence of the para-nitro group drastically reduces the electrophilicity of the alpha-carbon, leading to sluggish reaction kinetics, incomplete conversions, and higher required temperatures that degrade sensitive intermediates. Conversely, substituting with the chloro analog necessitates harsh heating to force the substitution, which often results in complex impurity profiles and lower isolated yields [2]. For processes requiring high-purity para-amino downstream targets, the exact nitro-bromo combination is non-negotiable.

Substitution Risk

Dual activation may not reproduce
Generic α-bromo ketones lack the para-nitro electron-withdrawing effect, potentially altering reactivity in SRN1 chalcone synthesis.
Substitution pattern affects reported activity
Sec-bromo configuration is linked to reported antimicrobial potency; primary bromo or chloro analogs may exhibit different activity profiles.

Accelerated Nucleophilic Substitution Kinetics

The strongly electron-withdrawing nature of the para-nitro group (-M and -I effects) significantly increases the partial positive charge on the alpha-carbon compared to unsubstituted baseline compounds [1]. This electronic activation accelerates nucleophilic attack by amines, thioureas, and azides, often reducing required reaction times by up to 50% under standard condensation conditions [2].

Evidence DimensionRelative reaction rate in nucleophilic substitution
Target Compound DataHighly activated alpha-carbon; accelerated kinetics
Comparator Or Baseline2-Bromo-1-phenylpropan-1-one (Baseline activation; slower kinetics)
Quantified DifferenceSubstantially faster conversion rates and shorter cycle times
ConditionsStandard SN2 and condensation protocols (e.g., ethanol/reflux or room temperature)

Faster kinetics translate directly to increased manufacturing throughput and reduced energy consumption per batch.

SRN1 Reactivity
Class-level inference
Bromo reactive; chloro unreactive
Supports bromo substrate selection for SRN1 chalcone synthesis.
Direct evidence on close analog; verify with target compound.

Thermal Processability vs. Chloro Analogs

Bromide is a vastly superior leaving group compared to chloride [1]. When comparing 2-bromo-1-(4-nitrophenyl)propan-1-one to its chloro equivalent, the bromo derivative allows nucleophilic substitutions to proceed at significantly milder temperatures (often ambient to 50°C). The chloro analog typically requires prolonged heating (>80°C), which can induce thermal degradation of the product and promote unwanted side reactions like elimination [2].

Evidence DimensionRequired activation temperature for substitution
Target Compound DataMild conditions (<50°C)
Comparator Or Baseline2-Chloro-1-(4-nitrophenyl)propan-1-one (Harsh conditions, >80°C)
Quantified Difference~30-50°C reduction in required process temperature
ConditionsAmine or thiolate substitution in polar aprotic solvents

Operating at milder temperatures preserves the integrity of sensitive functional groups and reduces the cost of heating and subsequent purification.

Thiazole Synthesis Yield
Reported
85% yield
Validated high-yield protocol for target thiazole derivative.
Yield validated for specific product; other substrates may vary.

Solid-State Handling and Batch Reproducibility

The inclusion of the polar, planar nitro group enhances intermolecular interactions, ensuring that 2-bromo-1-(4-nitrophenyl)propan-1-one is a stable, crystalline solid at room temperature [1]. In contrast, unsubstituted alpha-bromopropiophenones are frequently oils or low-melting semi-solids that are difficult to weigh accurately, prone to degradation, and challenging to purify on a large scale [2].

Evidence DimensionPhysical state and process handling
Target Compound DataCrystalline solid with high flowability
Comparator Or Baseline2-Bromo-1-phenylpropan-1-one (Oil/low-melting solid)
Quantified DifferenceSuperior flowability, accurate weighing, and amenability to recrystallization
ConditionsStandard ambient laboratory and warehouse storage

Crystalline precursors drastically reduce weighing errors and simplify bulk handling, leading to higher batch-to-batch reproducibility.

Annulation Cascade
Class-level inference
Cu-catalyzed [4+2] to naphthalenones
Enables access to naphthalenone scaffolds via cascade method.
Class-level; validate scope with target compound.

Orthogonal Downstream Functionalization

Unlike alkyl-substituted or unsubstituted analogs, the para-nitro group provides a robust, orthogonal synthetic handle [1]. Following the initial cyclization or substitution at the alpha-position, the nitro group can be cleanly reduced to an aniline using standard catalytic hydrogenation (Pd/C) or metal-mediated reduction. This allows for late-stage diversification, such as amide coupling or Buchwald-Hartwig amination, which is impossible with 2-bromo-1-(4-methylphenyl)propan-1-one [2].

Evidence DimensionCapacity for late-stage para-functionalization
Target Compound DataReducible to reactive aniline post-cyclization
Comparator Or Baseline2-Bromo-1-(4-methylphenyl)propan-1-one (Inert para-substituent)
Quantified DifferenceEnables multi-step synthesis of p-amino APIs without harsh late-stage nitration
ConditionsPost-cyclization reduction protocols (e.g., H2, Pd/C)

Procuring the nitro-substituted precursor is the most efficient route to complex para-amino functionalized downstream products, avoiding hazardous nitration steps.

High-Throughput Synthesis of Substituted Thiazoles

Directly leverages the accelerated kinetics and mild thermal requirements of the alpha-bromo and para-nitro combination for the rapid Hantzsch synthesis of pharmaceutical libraries, maximizing throughput [1].

Manufacture of p-Amino API Intermediates

Utilizes the orthogonal functionalization capability of the nitro group to produce complex active pharmaceutical ingredients where a para-aniline moiety is required for target binding, bypassing the need for dangerous late-stage nitration [2].

Large-Scale Industrial Condensation Reactions

Benefits from the solid-state handling and crystallinity of the compound, allowing for precise stoichiometric control, reduced weighing errors, and reproducible yields in multi-kilogram batch processes [3].

Application Fit

Application
Selection Property
Validation Focus
p-Nitro chalcone library synthesis
SRN1 substrate with para-nitro activation
Reactivity comparison vs. chloro analog
Thiazole scaffold synthesis
Pre-optimized synthetic route
Product identity and yield reproducibility
Naphthalenone synthesis via annulation
α-Bromo-aryl ketone substrate class
Reaction scope with terminal alkynes
Analytical reference standard
Defined molecular characteristics
HPLC/GC-MS method suitability

XLogP3

2.6

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